

5-Methylpyrimidine: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: **5-Methylpyrimidine**

Cat. No.: **B016526**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a wide spectrum of biological activities. Among its many derivatives, **5-methylpyrimidine** has emerged as a particularly valuable scaffold in the design of novel therapeutic agents. The strategic placement of the methyl group at the 5-position influences the molecule's electronic properties and steric profile, providing a versatile platform for the development of potent and selective inhibitors for a variety of biological targets. This technical guide provides a comprehensive review of the applications of **5-methylpyrimidine** in drug discovery, with a focus on its role in anticancer, antiviral, and antimicrobial therapies. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Anticancer Applications of 5-Methylpyrimidine Derivatives

Derivatives of **5-methylpyrimidine** have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as various kinases.

Kinase Inhibitors

The **5-methylpyrimidine** core has been successfully employed as a scaffold for the development of potent kinase inhibitors, including those targeting Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR).

The JAK-STAT signaling pathway plays a crucial role in cell growth, differentiation, and immune response.^{[1][2]} Dysregulation of this pathway, often due to mutations such as JAK2 V617F, is implicated in various myeloproliferative neoplasms.^[3] Consequently, JAK2 has become a key target for anticancer drug development.

A series of 5-methylpyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors.^[4] The general synthesis of these compounds is outlined below.

Experimental Protocol: Synthesis of 5-methylpyrimidin-2-amine based JAK2 Inhibitors

A general synthetic route to N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives involves a multi-step process starting from commercially available reagents.^[4]

- Synthesis of Intermediate 2: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1) in a suitable solvent, add potassium carbonate and an appropriate isopropyl halide. Stir the reaction mixture at room temperature to afford the N-isopropyl substituted pyrazole boronate ester (2).
- Suzuki Coupling: Intermediate 2 is then coupled with 2,4-dichloro-**5-methylpyrimidine** in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) under heating to yield the pyrimidine-pyrazole intermediate (3).
- Buchwald-Hartwig Amination: Intermediate 3 is subsequently reacted with a substituted aniline via a Buchwald-Hartwig cross-coupling reaction using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) to give the corresponding N-aryl pyrimidine derivative (4).
- Deprotection: If a protecting group (e.g., Boc) is used on the aniline, it is removed at this stage. For a Boc group, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is typical.

- Amidation/Sulfonylation: The final derivatives are synthesized by reacting the deprotected amine with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using a coupling agent like HATU) to introduce diverse functionalities.

Quantitative Data: In Vitro Activity of **5-Methylpyrimidine**-based JAK2 Inhibitors

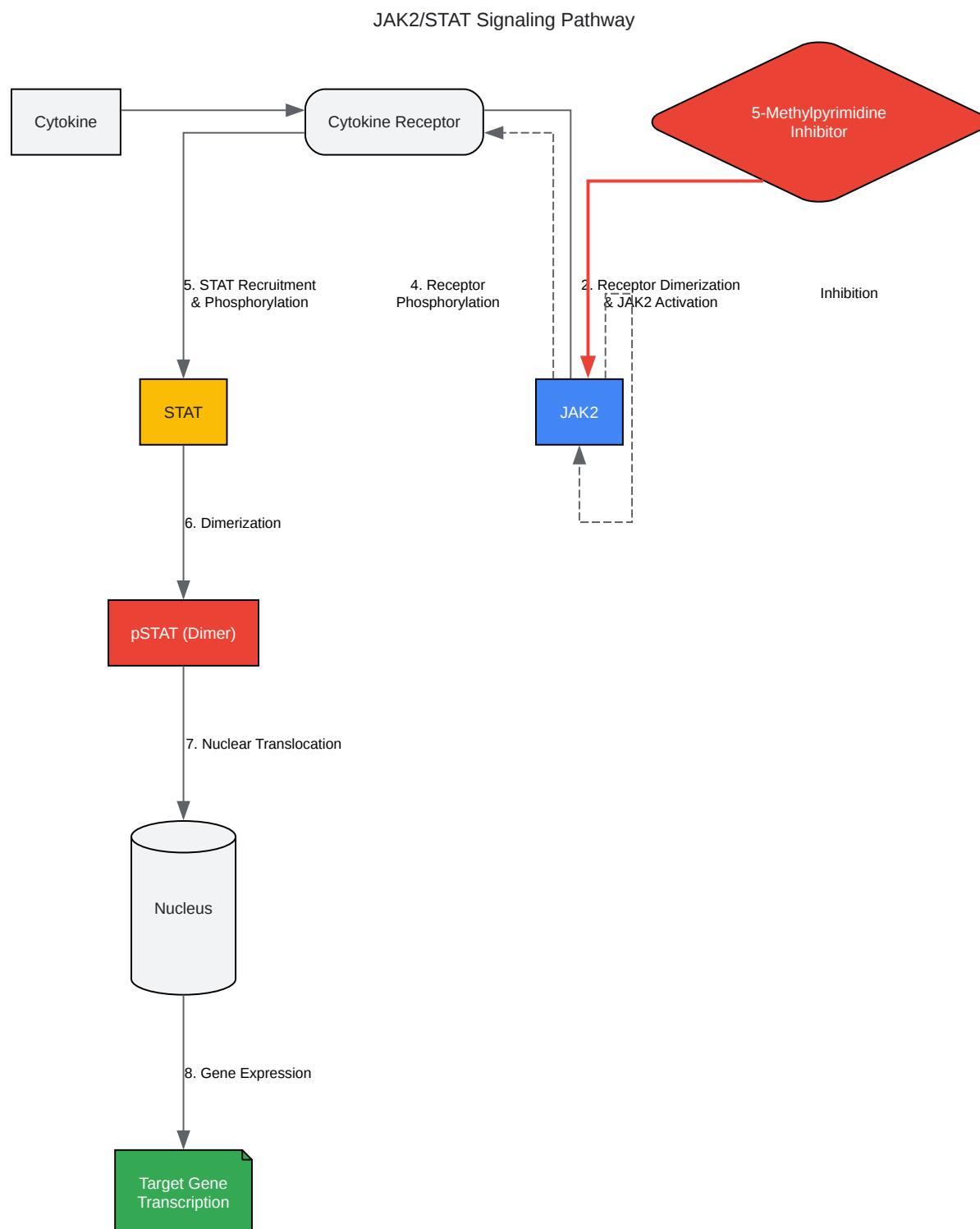
The inhibitory activity of synthesized **5-methylpyrimidine** derivatives against JAK family kinases is typically assessed using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

Compound ID	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)
A8	193	5	273	206

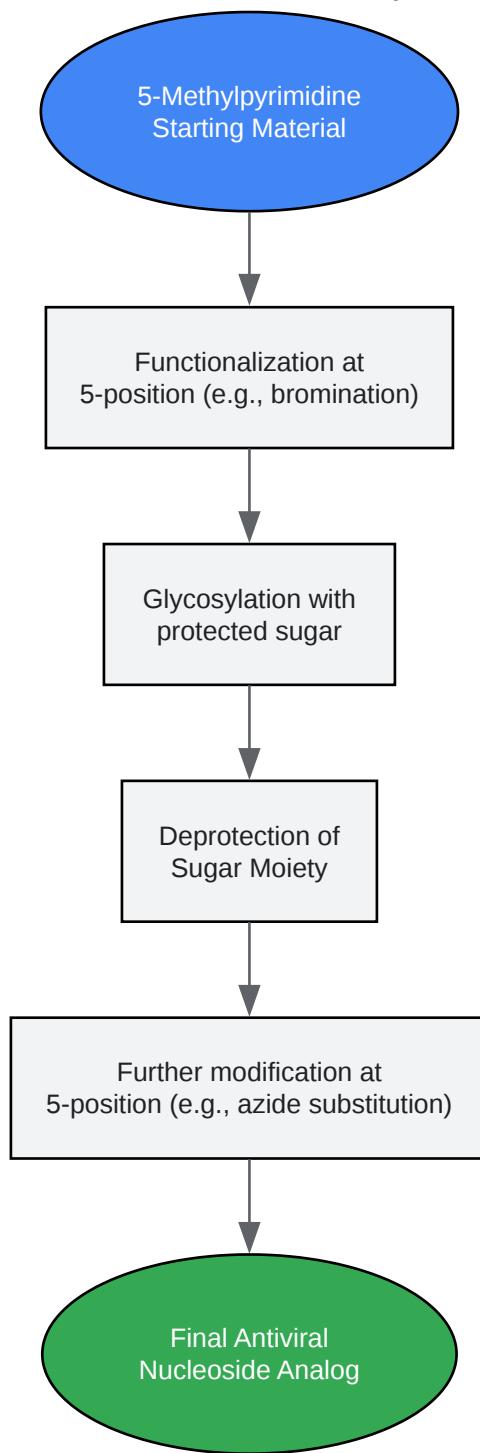
Data compiled from literature.[\[4\]](#)

Signaling Pathway: The JAK2/STAT Signaling Cascade

The following diagram illustrates the canonical JAK2/STAT signaling pathway, which is a primary target for the **5-methylpyrimidine**-based inhibitors discussed.



General Synthesis Workflow for Antiviral Pyrimidine Nucleosides

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